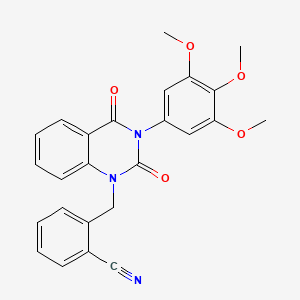
N-(4-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide, also known as CEP-33779, is a small molecule inhibitor that targets the NF-κB pathway. This pathway is involved in the regulation of various cellular processes, including immune responses, inflammation, and cell survival. CEP-33779 has been extensively studied for its potential application in the treatment of various diseases, including cancer, autoimmune disorders, and chronic inflammation.
Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacophore Models
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is explored for its potent and selective antagonism at the CB1 cannabinoid receptor. Through conformational and comparative molecular field analysis (CoMFA), it provides insights into the molecular interactions with the CB1 receptor, suggesting the dominant role of the N1 aromatic ring moiety and the potential for antagonist activity via the unique spatial orientation of its C5 aromatic ring (Shim et al., 2002).
Synthesis and PET Radiotracer Development
The feasibility of nucleophilic [18F] fluorination for creating PET radiotracers, like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrates the potential of similar compounds for studying cannabinoid receptors in the brain through positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).
Structure-Activity Relationships
The exploration of pyrazole derivatives, including SR141716A, as cannabinoid receptor antagonists, underscores their therapeutic potential in counteracting the effects of cannabinoids. Structural requirements for potent antagonistic activity include specific substituents at the pyrazole ring, pointing to the critical nature of molecular architecture for receptor interaction (Lan et al., 1999).
Novel Cannabinoid Antagonists Development
Research on NESS 0327, a novel cannabinoid antagonist, highlights its high selectivity and affinity for the CB1 receptor. Such compounds offer insights into the design of selective receptor modulators, potentially leading to new therapeutic strategies for diseases mediated by the cannabinoid system (Ruiu et al., 2003).
Analogues of Cannabinoid Antagonists
Studies on analogues of cannabinoid antagonists, such as NESS 0327, delve into their binding affinities and pharmacological profiles, contributing to the understanding of cannabinoid receptor interactions and the development of receptor-specific drugs (Murineddu et al., 2005).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-14-8-10-15(11-9-14)23(19(25)22-12-4-1-5-13-22)18(24)16-6-2-3-7-17(16)21/h2-3,6-11H,1,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIARCCQBPQEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-imino-N-(4-methylbenzyl)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2570865.png)


![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2570869.png)
![3-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2570870.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(methylthio)benzamide](/img/structure/B2570872.png)
![3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B2570873.png)
![2-[6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid](/img/structure/B2570874.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile](/img/structure/B2570875.png)

![quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2570878.png)
![7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2570881.png)

![N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2570884.png)